molecular formula C17H18N4O3 B14351807 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde CAS No. 94711-36-1

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde

Cat. No.: B14351807
CAS No.: 94711-36-1
M. Wt: 326.35 g/mol
InChI Key: ZXAPOJSFMROLFC-UHFFFAOYSA-N
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Description

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-(diethylamino)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-nitrobenzaldehyde under basic conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Nitro and aldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated, sulfonated, and alkylated products.

Scientific Research Applications

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a biological stain and marker.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism of action of 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and can affect cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: Similar in structure but with a dimethylamino group instead of a diethylamino group.

    4-(Diethylamino)azobenzene: Lacks the nitro group and aldehyde functionality.

    4-(Diethylamino)phenylazo-2-nitrobenzene: Similar but with different substitution patterns on the aromatic rings.

Uniqueness

4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. The presence of both the diethylamino and nitro groups, along with the aldehyde functionality, makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

94711-36-1

Molecular Formula

C17H18N4O3

Molecular Weight

326.35 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzaldehyde

InChI

InChI=1S/C17H18N4O3/c1-3-20(4-2)15-8-6-14(7-9-15)18-19-16-10-5-13(12-22)11-17(16)21(23)24/h5-12H,3-4H2,1-2H3

InChI Key

ZXAPOJSFMROLFC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C=O)[N+](=O)[O-]

Origin of Product

United States

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